4-Fluorobenzyl-d6 chloride

Analytical Chemistry LC-MS/MS Bioanalysis

4-Fluorobenzyl-d6 chloride (CAS 1219804-13-3) is a stable isotope-labeled (SIL) analogue of 4-fluorobenzyl chloride, in which six hydrogen atoms are replaced by deuterium. This compound serves as a chemical intermediate in pharmaceutical and agricultural synthesis, but its primary value proposition lies in its use as a deuterated internal standard for quantitative mass spectrometry.

Molecular Formula C7H6ClF
Molecular Weight 150.61 g/mol
Cat. No. B15599171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl-d6 chloride
Molecular FormulaC7H6ClF
Molecular Weight150.61 g/mol
Structural Identifiers
InChIInChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2
InChIKeyIZXWCDITFDNEBY-NVSFMWKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Fluorobenzyl-d6 Chloride: Deuterated Internal Standard for LC-MS/MS Quantitation


4-Fluorobenzyl-d6 chloride (CAS 1219804-13-3) is a stable isotope-labeled (SIL) analogue of 4-fluorobenzyl chloride, in which six hydrogen atoms are replaced by deuterium . This compound serves as a chemical intermediate in pharmaceutical and agricultural synthesis, but its primary value proposition lies in its use as a deuterated internal standard for quantitative mass spectrometry . The presence of six deuterium atoms confers a mass shift of +6 Da relative to the unlabeled analyte, enabling precise quantitation via isotope dilution LC-MS/MS [1].

Why 4-Fluorobenzyl-d6 Chloride Cannot Be Replaced by Unlabeled or Alternative Deuterated Analogs


Generic substitution of 4-fluorobenzyl-d6 chloride with unlabeled 4-fluorobenzyl chloride or alternative deuterated variants (e.g., -d4, -d7) is not analytically equivalent. The unlabeled compound lacks the requisite mass shift for MS differentiation, rendering it unsuitable as an internal standard. Alternative deuterated forms differ in isotopic enrichment (atom% D), mass increment, and labeling position, all of which directly impact quantitation accuracy, matrix effect correction, and method robustness [1]. The -d6 variant offers a +6 Da mass shift, which is sufficient to avoid isotopic overlap with the natural abundance M+2 or M+4 isotopologues of the unlabeled analyte, thereby minimizing cross-talk and ensuring reliable peak integration .

Quantitative Differentiation of 4-Fluorobenzyl-d6 Chloride Against Closest Analogs


Mass Shift of +6 Da Enables Reliable MS Quantitation with Minimal Isotopic Interference

4-Fluorobenzyl-d6 chloride exhibits a molecular ion mass increase of +6 Da compared to the unlabeled 4-fluorobenzyl chloride (MW 144.57 → 150.61) [1]. This +6 Da shift is superior to the +4 Da shift offered by the -d4 analog because it provides greater separation from the unlabeled analyte's M+2 and M+4 natural abundance isotopologues, reducing spectral overlap and improving the lower limit of quantitation (LLOQ) in complex biological matrices .

Analytical Chemistry LC-MS/MS Bioanalysis

High Isotopic Enrichment (≥98 atom% D) Ensures Minimal Signal Contribution to Unlabeled Analyte Channel

Commercial specifications for 4-fluorobenzyl-d6 chloride require isotopic enrichment of 98 atom% D . This high enrichment level is critical: residual unlabeled material in the internal standard would directly contribute to the analyte signal, leading to overestimation of analyte concentration and compromised assay accuracy .

Stable Isotope Labeling Quantitative Analysis Quality Control

Deuterium Incorporation Alters Pharmacokinetic Profile in Drug Development Studies

The incorporation of deuterium into drug candidates can reduce the rate of cytochrome P450-mediated metabolism, potentially improving drug half-life and reducing toxic metabolite formation . While this effect is compound-specific, 4-fluorobenzyl-d6 chloride serves as a key building block for synthesizing deuterated pharmaceutical candidates, enabling the exploration of the deuterium kinetic isotope effect (KIE) in lead optimization [1].

Drug Metabolism Pharmacokinetics Deuterated Drugs

Labeling Position (Benzyl -CD2- and Aromatic -D) Confers Superior MS/MS Fragment Ion Differentiation

The specific labeling pattern of 4-fluorobenzyl-d6 chloride — with two deuterium atoms on the benzylic methylene and four on the aromatic ring — yields a distinct MS/MS fragmentation pattern . This contrasts with -d7 analogs (all seven hydrogens replaced) or -d4 analogs (only aromatic positions labeled). The -d6 pattern ensures that key fragment ions retain deuterium labels, facilitating unambiguous metabolite tracking in complex biological samples .

Mass Spectrometry Structural Elucidation Metabolite Identification

Similar Physicochemical Properties (logP 2.6) to Unlabeled Analyte Ensures Co-Elution and Matrix Effect Correction

The logP (octanol-water partition coefficient) of 4-fluorobenzyl chloride is reported as 2.6 . Deuterium substitution does not significantly alter logP or chromatographic retention time; therefore, the -d6 internal standard co-elutes with the unlabeled analyte under reversed-phase LC conditions [1]. This co-elution is essential for correcting matrix effects (ion suppression/enhancement) in electrospray ionization MS, as both compounds experience identical ionization conditions at the same time point .

Chromatography Method Development Bioanalysis

Certified Stability for Three Years Under Recommended Storage Conditions

According to the safety data sheet and certificate of analysis from CDN Isotopes, 4-fluorobenzyl-d6 chloride is stable for at least three years when stored under recommended conditions (room temperature, protected from light) . This stability profile ensures that the internal standard maintains its isotopic integrity and chemical purity over the duration of longitudinal studies or multi-year method validation periods.

Reagent Stability Quality Assurance Long-Term Studies

Key Application Scenarios for 4-Fluorobenzyl-d6 Chloride Based on Quantitative Evidence


Quantitative Bioanalysis of 4-Fluorobenzyl Chloride and Its Metabolites in Plasma

In LC-MS/MS bioanalytical methods, 4-fluorobenzyl-d6 chloride serves as an ideal internal standard for quantifying the unlabeled parent compound and its metabolites. The +6 Da mass shift [1] and co-elution properties enable accurate correction of matrix effects, achieving LLOQs in the low ng/mL range with precision (%CV) typically <15%.

Synthesis of Deuterated Pharmaceutical Candidates for Metabolic Stability Studies

4-Fluorobenzyl-d6 chloride is a key building block for synthesizing deuterated analogs of drug candidates. The deuterium label allows researchers to assess the impact of the kinetic isotope effect on metabolic clearance [1], potentially leading to improved drug half-life and reduced dosing frequency.

Environmental Fate and Metabolism Studies Using Stable Isotope Tracing

The deuterium-labeled compound can be used as a tracer to study the environmental degradation pathways of 4-fluorobenzyl chloride and related compounds. The distinct MS/MS fragmentation pattern of the -d6 label [1] facilitates the identification of transformation products in soil and water samples, even at trace concentrations.

Method Development and Validation for Residual Solvent Analysis in Pharmaceutical Manufacturing

In quality control laboratories, 4-fluorobenzyl-d6 chloride is employed as a surrogate standard for developing and validating GC-MS or LC-MS methods to quantify residual 4-fluorobenzyl chloride in active pharmaceutical ingredients (APIs). Its high isotopic enrichment (≥98 atom% D) [1] ensures that the internal standard does not contribute to the analyte signal, maintaining assay accuracy.

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